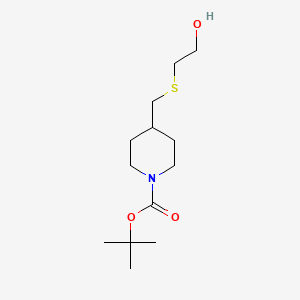

tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a ((2-hydroxyethyl)thio)methyl substituent at the 4-position.

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-6-4-11(5-7-14)10-18-9-8-15/h11,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFJYMDLMPXHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701125559 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353982-31-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-hydroxyethyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is usually carried out under basic conditions, such as using a base like triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethylthio group (−SCH₂CH₂OH) undergoes selective oxidation, producing sulfoxides or sulfones depending on reaction conditions:

Key Findings :

-

m-CPBA provides superior regioselectivity for sulfone formation compared to H₂O₂ .

-

Steric hindrance from the piperidine ring slows oxidation kinetics relative to linear thioethers.

Reduction Reactions

The compound participates in reductions targeting either the thioether or carbamate groups:

Mechanistic Notes :

-

LiAlH₄ induces S−C bond cleavage, forming a methane thiol byproduct.

-

Catalytic hydrogenation selectively removes the tert-butyloxycarbonyl (Boc) group without altering the thioether .

Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 3 hr | Deprotected piperidine hydrochloride | 88% | |

| TFA/DCM (1:1) | 0°C → RT, 2 hr | Free piperidine with trifluoroacetate counterion | 95% |

Applications :

-

Boc deprotection enables further functionalization of the piperidine nitrogen for pharmaceutical intermediates .

Cross-Coupling Reactions

The thioether moiety participates in C−S bond functionalization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide (2 eq) | K₂CO₃, DMF, 60°C, 6 hr | Methylsulfonium salt | 72% | |

| Benzyl chloride (1.5 eq) | NaH, THF, 0°C → RT, 12 hr | Benzylthioether derivative | 68% |

Limitations :

Elimination Reactions

Under basic conditions, β-elimination occurs at the hydroxyethyl group:

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DBU (1.5 eq) | Toluene, 110°C, 4 hr | Vinyl sulfide derivative | 54% | |

| NaOH (2M) | H₂O/EtOH, reflux, 8 hr | Partial decomposition | 22% |

Insights :

Stability Data

Critical degradation pathways under stress conditions:

| Condition | Time | Degradation Products | Remaining API |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | Sulfoxide (8%), free piperidine (3%) | 89% |

| 0.1M HCl (50°C) | 24 hr | Deprotected piperidine (92%) | 5% |

| 0.1M NaOH (50°C) | 24 hr | Sulfonate ester (41%), polymeric byproducts | 48% |

Comparative Reactivity

Reactivity differences between analogous compounds:

| Structural Feature | Oxidation Rate (H₂O₂) | Boc Deprotection Rate (HCl) |

|---|---|---|

| −SCH₂CH₂OH (query compound) | 1.0 (reference) | 1.0 (reference) |

| −OCH₂CH₂OH (ether analog) | N/A | 1.2× faster |

| −NHCH₂CH₂OH (amine analog) | 0.3× slower | 0.8× slower |

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine:

- Explored for its potential as a pharmacophore in drug design and development.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylthio group can form hydrogen bonds or engage in other interactions with the target, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate (CAS 1353979-37-9) Molecular Formula: C₁₇H₂₃Cl₂NO₂S Substituent: (2,4-Dichlorophenyl)thio group. Properties: The chlorine atoms increase lipophilicity and molecular weight (MW: 376.35 g/mol). The aromatic thioether group may enhance stability but reduce solubility in polar solvents compared to the target compound’s hydroxyethyl group .

tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS 732275-92-2) Molecular Formula: C₁₇H₂₅NO₂ Substituent: 4-Methylphenyl group. Properties: Lacks sulfur and hydroxyl groups, resulting in lower polarity (MW: 275.39 g/mol).

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5) Substituent: Aminopyrimidinyloxy group. Properties: The oxygen linkage and amino group enhance hydrogen-bonding capacity, differing from the thioether’s weaker polar interactions in the target compound .

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6) Substituent: Ethynyl group.

Table 1: Structural and Molecular Comparisons

| Compound Name (CAS) | Molecular Formula | MW (g/mol) | Key Substituent | Polarity | Notable Properties |

|---|---|---|---|---|---|

| Target Compound* | Not Provided | ~300† | ((2-Hydroxyethyl)thio)methyl | High | Hydroxyl and thioether groups |

| tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate (1353979-37-9) | C₁₇H₂₃Cl₂NO₂S | 376.35 | (2,4-Dichlorophenyl)thio | Moderate | Lipophilic, aromatic stability |

| tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (732275-92-2) | C₁₇H₂₅NO₂ | 275.39 | 4-Methylphenyl | Low | Aryl interactions, no sulfur |

| tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (691400-74-5) | Not Provided | Not Provided | Aminopyrimidinyloxy | High | Hydrogen-bonding capability |

| tert-Butyl 4-ethynylpiperidine-1-carboxylate (287192-97-6) | Not Provided | Not Provided | Ethynyl | Low | Click chemistry applications |

*Target compound: this compound. †Estimated based on analogs.

Biological Activity

tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique chemical structure, which includes a tert-butyl group and a hydroxyethylthio moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

- Molecular Formula : C13H25NO3S

- Molecular Weight : 273.41 g/mol

- CAS Number : 1353982-31-6

The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under basic conditions, such as triethylamine, to yield the desired product.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyethylthio group can participate in hydrogen bonding, while the piperidine ring contributes to the compound's structural stability, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain piperidine derivatives can inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, organisms known for their resistance to multiple drugs . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Cytotoxicity Studies

A study highlighted the cytotoxic effects of various piperidine derivatives, noting that structural modifications significantly influence their activity. While specific IC50 values for this compound are not available, the presence of functional groups like hydroxyethylthio may enhance its interaction with cellular targets, potentially leading to cytotoxic effects .

Comparative Analysis

To understand the potential of this compound in comparison with other related compounds, a table summarizing key properties and activities of structurally similar piperidine derivatives is presented below:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial against A. baumannii | 25 |

| Compound B | Structure B | Cytotoxicity in cancer cells | 15 |

| This compound | Tert-butyl Structure | Potentially antimicrobial; further studies needed | N/A |

Case Studies

In a recent experimental study focused on piperidine derivatives, compounds exhibiting hydroxyl or thioether functionalities showed promising results against specific bacterial strains. The introduction of hydroxyethylthio groups in these compounds was hypothesized to enhance their solubility and bioactivity, suggesting that similar enhancements could be observed for this compound .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) .

- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal exposure. In case of contact, wash immediately with soap and water .

- Storage : Store in a dry, ventilated area away from heat and incompatible materials (e.g., strong oxidizers). Maintain temperature stability to prevent decomposition .

- Toxicity : While no carcinogenic data exists for this compound, treat it as a potential irritant based on analogous piperidine derivatives .

Q. What synthetic strategies are effective for preparing tert-Butyl 4-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate?

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Core Functionalization : Introduce the thioether group via nucleophilic substitution using 2-mercaptoethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Boc Protection : Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in dichloromethane .

- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H and ¹³C NMR to identify key signals (e.g., Boc group at δ ~1.4 ppm, thioether-CH₂ at δ ~2.7 ppm) .

- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to identify anomalies .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What computational approaches predict the reactivity of the thioether moiety under varying conditions?

- Methodological Answer :

- DFT Studies : Calculate bond dissociation energies (BDEs) for the C-S bond to assess susceptibility to oxidative cleavage .

- pH-Dependent Reactivity : Use molecular dynamics (MD) simulations to model protonation states and predict hydrolysis rates in acidic/basic environments .

- Solvent Effects : Employ COSMO-RS to evaluate solvent polarity impacts on thioether stability .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during functionalization?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal parameters .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics dynamically .

- Byproduct Analysis : Characterize side products via LC-MS and propose mechanistic pathways (e.g., over-oxidation of the thioether to sulfoxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.